DBCO-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

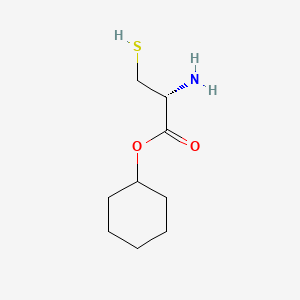

DBCO-Acid is a non-activated building block that adds minimal spacer to modified molecules . In the presence of activators such as EDC or HATU, this reagent can be used to derivatize amine-containing molecules through a stable amide bond .

Molecular Structure Analysis

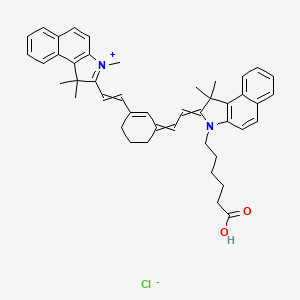

DBCO-Acid has a chemical formula of C19H15NO3 . It contains a total of 40 bonds; 25 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 eight-membered ring, 2 twelve-membered rings, 1 carboxylic acid (aliphatic), and 1 tertiary amide .Chemical Reactions Analysis

DBCO-Acid is commonly used for copper-free Click Chemistry reactions . It can react with azide-tagged molecules or biomolecules by strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction .Physical And Chemical Properties Analysis

DBCO-Acid has a molecular weight of 305.33 . It is a solid substance .Applications De Recherche Scientifique

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Reactions

DBCO-acid is widely used in SPAAC reactions . These reactions avoid the biotoxicity caused by the use of Cu(I) catalysts . Among various cyclooctyne systems, the DBCO series have displayed the highest reaction activity .

Synthesis of Aza-Dibenzocyclooctyne (DIBAC) and Biarylazacyclooctynone (BARAC)

DBCO-acid plays a crucial role in the synthesis of DIBAC and BARAC . These molecules are important in bioorthogonal chemistry, which refers to chemical transformations that can occur within living systems without perturbing natural biological processes .

Bioorthogonal Chemistry

DBCO-acid is extensively used in bioorthogonal chemistry . This field has revolutionized many areas of biology and medicine, from basic research to drug discovery and diagnostics .

Protein Immobilization

DBCO-acid can be used for the surface modification of eight-arm poly (ethylene glycol), making it susceptible to SPAAC with PEG-bis-azide leading to the formation of hydrogels . These hydrogels are useful for protein immobilization .

Biomolecule Modification

Common DBCO reagents include DBCO-acid, DBCO-amine, DBCO-PEG-COOH, and DBCO-PEG-amine . These reagents have very high reaction selectivity for azides and can be used to modify biomolecules such as peptides, proteins, and enzymes .

DNA and RNA Purification and Study

DBCO magnetic beads can covalently capture azide-tagged biomolecules on a magnetic bead matrix . This property is useful for purifying and studying DNA and RNA .

Biomedical Applications

Copper-free click chemistry, including SPAAC, enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . DBCO-acid is a key component in these reactions, which have resulted in a change of paradigm, showing that artificial chemical reactions can occur on cell surfaces, in cell cytosol, or within the body .

Molecular Imaging and Drug Delivery

DBCO-acid enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy . This is particularly useful in in vivo studies .

Mécanisme D'action

Target of Action

DBCO-acid, also known as Dibenzocyclooctyne-acid, is primarily used in strain-promoted copper-free azide-alkyne click chemistry reactions . It reacts selectively with azide functionalized compounds or biomolecules . In the context of drug delivery, DBCO-acid can be used for the surface modification of eight-arm poly(ethylene glycol), making it susceptible to strain promoted alkyne-azide cycloaddition (SPAAC) with PEG-bis-azide leading to the formation of hydrogels .

Mode of Action

The mode of action of DBCO-acid involves a reaction with azides without the need for a Cu (I) catalyst due to the strained nature of the alkyne, resulting in the formation of a fast and stable triazole linkage . This reaction is part of a set of bio-orthogonal click reactions, a set of reactions exclusively targeting non-native molecules within biological systems .

Biochemical Pathways

In the biochemical context, DBCO-acid is used to modify hyaluronic acid (HA) with DBCO, producing HA-PEG4-DBCO, which is then conjugated with 4-arm PEG azide through SPAAC . This process leads to the formation of cross-linkable hyaluronic acid derived hydrogels .

Pharmacokinetics

Its use in drug delivery systems suggests that its adme properties would be largely dependent on the specific drug delivery system in which it is incorporated .

Result of Action

The result of DBCO-acid’s action is the formation of a stable triazole linkage . This linkage is used in the creation of hydrogels, which are useful for protein immobilization . In the context of drug delivery, these hydrogels can be used as injectable scaffolds in the engineering of cartilage tissue .

Action Environment

The action of DBCO-acid is influenced by the presence of azide functionalized compounds or biomolecules, as these are necessary for the strain-promoted alkyne-azide cycloaddition (SPAAC) to occur .

Safety and Hazards

DBCO-Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLOVDOICXITOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-acid | |

CAS RN |

1353016-70-2 |

Source

|

| Record name | 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does DBCO-acid facilitate surface functionalization? What makes it suitable for this purpose?

A1: DBCO-acid plays a crucial role in surface functionalization due to its ability to participate in copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO moiety readily reacts with azide-containing molecules, forming a stable triazole linkage. [] This reaction is highly selective, efficient, and proceeds under mild conditions without requiring toxic copper catalysts, making it ideal for bioconjugation and surface modification applications.

Q2: What are the advantages of using thiol-alkyne click chemistry over azide-alkyne click chemistry in conjunction with DBCO-acid for surface functionalization, as highlighted by the research?

A2: While the research demonstrated that both azide-alkyne and thiol-alkyne click chemistry are viable methods for surface functionalization using DBCO-acid, the study revealed that the thiol-alkyne route resulted in a higher density of immobilized molecules on the surface. [] This difference in immobilization efficiency could be attributed to factors like reaction kinetics, steric hindrance, or the stability of the formed linkages. The higher surface density achievable with thiol-alkyne click chemistry makes it a potentially more advantageous approach, particularly when aiming for a high density of functional molecules on the surface, which is often desirable in biological applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

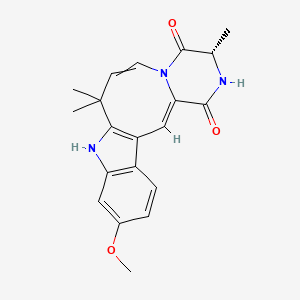

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)